![molecular formula C21H26Cl2N2O3 B13146208 (S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride](/img/structure/B13146208.png)
(S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride
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Overview
Description
(S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)aceticacidhydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antihistaminic, antipsychotic, and antiemetic properties. The specific compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a piperazine ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)aceticacidhydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl and phenyl groups, and the attachment of the ethoxyacetic acid moiety. Common reagents used in these reactions include chlorobenzene, phenylmagnesium bromide, and ethyl bromoacetate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)aceticacidhydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, including antihistaminic, antipsychotic, and antiemetic properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)aceticacidhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-(4-(Phenylmethyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride
- (S)-2-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride
- (S)-2-(2-(4-(Phenylmethyl)piperazin-1-yl)ethoxy)propanoic acid hydrochloride
Uniqueness
(S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)aceticacidhydrochloride is unique due to the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features differentiate it from other similar compounds and may enhance its pharmacological activities.
Properties
Molecular Formula |
C21H26Cl2N2O3 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m0./s1 |
InChI Key |
CUSPGNDCPOVPBA-BOXHHOBZSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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